molecular formula C20H24N2O5S B4891134 N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B4891134
M. Wt: 404.5 g/mol
InChI Key: VKRFXCMYHHMLLD-UHFFFAOYSA-N
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Description

“N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide” is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide” typically involves multiple steps, including the formation of the benzamide core, introduction of the methoxy group, and attachment of the morpholin-4-ylsulfonyl group. Common reagents used in these reactions include:

    Benzoyl chloride: for the formation of the benzamide core.

    Dimethyl sulfate: or

    Morpholine: and for the attachment of the morpholin-4-ylsulfonyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated benzamide, while reduction of the benzamide core may yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of “N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide” depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor binding: Interacting with cellular receptors to modulate signaling pathways.

    Pathway involvement: Affecting specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-4-methoxybenzamide: Lacks the morpholin-4-ylsulfonyl group.

    N-(2,5-dimethylphenyl)-3-(morpholin-4-ylsulfonyl)benzamide: Lacks the methoxy group.

    N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-yl)benzamide: Lacks the sulfonyl group.

Uniqueness

“N-(2,5-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide” is unique due to the presence of both the methoxy and morpholin-4-ylsulfonyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-4-5-15(2)17(12-14)21-20(23)16-6-7-18(26-3)19(13-16)28(24,25)22-8-10-27-11-9-22/h4-7,12-13H,8-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRFXCMYHHMLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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